molecular formula C23H23N3O4 B6580863 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1207018-81-2

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

Cat. No. B6580863
CAS RN: 1207018-81-2
M. Wt: 405.4 g/mol
InChI Key: NVGOUZPHTATIBK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazol ring, and a 1,4-dihydroquinolin-4-one group . These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties and activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The presence of the oxadiazole and quinoline rings would likely contribute to the rigidity of the molecule, potentially influencing its interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. The presence of multiple functional groups could allow for interactions with various targets .

Future Directions

Future research could involve investigating the biological activity of this compound, optimizing its synthesis, and exploring its potential applications in medicine or other fields .

properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-5-10-26-13-17(21(27)16-11-14(2)6-8-18(16)26)23-24-22(25-30-23)15-7-9-19(28-3)20(12-15)29-4/h6-9,11-13H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGOUZPHTATIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

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